molecular formula C2H6ClNO3 B7799393 2-(aminooxy)acetic acid hydrochloride

2-(aminooxy)acetic acid hydrochloride

Cat. No.: B7799393
M. Wt: 127.53 g/mol
InChI Key: IXMIEQPWCAPGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(aminooxy)acetic acid hydrochloride can be synthesized through the reaction of O-carboxymethylacetone oxime with hydrochloric acid. The process involves the following steps :

    Formation of Acetone Carboxymethoxime: Bromoacetic acid is neutralized with sodium hydroxide in the presence of acetoxime, followed by extraction with ether and acidification with hydrochloric acid.

    Formation of Carboxymethoxyamine Hemihydrochloride: The crude acetone carboxymethoxime is dissolved in benzene, filtered, and reacted with hydrochloric acid. The solution is then concentrated and crystallized to obtain carboxymethoxyamine hemihydrochloride.

Industrial Production Methods

The industrial production of carboxymethoxyamine hemihydrochloride follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(aminooxy)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reagents: Aldehydes, ketones, hydrochloric acid.

    Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures.

Major Products Formed

Mechanism of Action

2-(aminooxy)acetic acid hydrochloride exerts its effects by inhibiting pyridoxal 5’-phosphate-dependent β-lyases. This inhibition disrupts the normal function of these enzymes, affecting amino acid metabolism and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (Aminooxy)acetic acid hemihydrochloride
  • Hydroxylamine-O-acetic acid hemihydrochloride

Uniqueness

2-(aminooxy)acetic acid hydrochloride is unique due to its dual functionality as a reactant in organic synthesis and as an enzyme inhibitor. This dual role makes it valuable in both chemical and biochemical research .

Properties

IUPAC Name

2-aminooxyacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO3.ClH/c3-6-1-2(4)5;/h1,3H2,(H,4,5);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMIEQPWCAPGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>16.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57265700
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2921-14-4
Record name Carboxymethoxylamine hemihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2921-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboxymethoxylamine hemihydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56446
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carboxymethoxylamine hemihydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carboxymethoxylamine hemihydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(aminooxy)acetic acid hydrochloride
Reactant of Route 2
2-(aminooxy)acetic acid hydrochloride
Reactant of Route 3
2-(aminooxy)acetic acid hydrochloride
Reactant of Route 4
2-(aminooxy)acetic acid hydrochloride
Reactant of Route 5
2-(aminooxy)acetic acid hydrochloride
Reactant of Route 6
2-(aminooxy)acetic acid hydrochloride

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